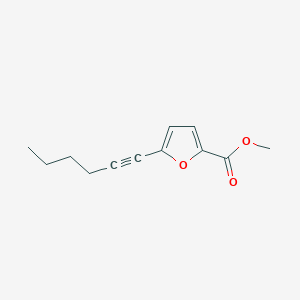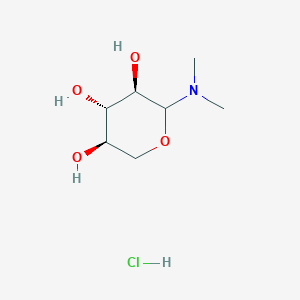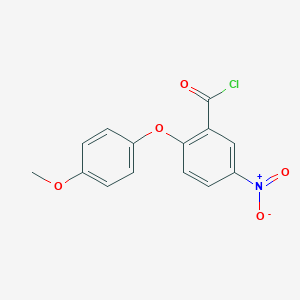
6-Chloro-3-indoxyl butyrate
Descripción general
Descripción
6-Chloro-3-indoxyl butyrate is a chemical compound that is used in various applications. It is a derivative of indoxyl butyrate . It is often used as a substrate in enzymatic reactions, where it can yield a specific color upon cleavage .
Synthesis Analysis
The synthesis of 6-Chloro-3-indoxyl butyrate and its derivatives involves several steps. For instance, a synthesis method of 5-bromo-6-chloro-3-indoxyl ester involves bromination of 4-chloro-2-aminobenzoic acid and N-bromosuccinimide .Molecular Structure Analysis
The molecular structure of 6-Chloro-3-indoxyl butyrate contains a total of 29 bonds. There are 17 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aliphatic), and 1 Pyrrole .Chemical Reactions Analysis
6-Chloro-3-indoxyl butyrate is used as a substrate in enzymatic reactions. Following the enzymatic reaction, a signalophor is released from the synthetic substrate, generating a specific and measurable signal .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-3-indoxyl butyrate include a molecular weight of 237.683 g/mol . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can be found in the referenced sources .Aplicaciones Científicas De Investigación
Bacterial Detection
6-Chloro-3-indoxyl butyrate can be used as a synthetically modified enzyme substrate for the detection of bacteria . This method is based on the use of specific enzyme substrates for a given bacterial marker enzyme, conjugated to a signalogenic moiety . Following the enzymatic reaction, the signalophor is released from the synthetic substrate, generating a specific and measurable signal .
Pharmaceutical Intermediate
6-Chloro-3-indoxyl butyrate is used as a pharmaceutical intermediate to reduce toxicity . It plays a crucial role in the development of new drugs and treatments.
Diagnostic Reagents
This compound serves as an enzyme substrate in diagnostic reagents . It helps in the detection of specific biological markers that can indicate the presence of a disease or a particular physiological condition.
Detection of β-galactosidase Activity
6-Chloro-3-indoxyl butyrate is used in conjunction with IPTG for the detection of β-galactosidase activity in bacterial colonies in a colorimetric assay . This assay helps to distinguish recombinants (white) from the non-recombinants (salmon).
5. Simultaneous Detection of GUS and Lac Activities In conjunction with X-glu, 6-Chloro-3-indoxyl butyrate is useful for simultaneous detection of GUS and Lac activities on the same plate . This allows researchers to study two different gene activities at the same time.
Research in Signaling Pathways
6-Chloro-3-indoxyl butyrate is used in research related to various signaling pathways . These pathways play a crucial role in cellular functions and understanding them can lead to significant advancements in medical and biological research.
Mecanismo De Acción
Target of Action
The primary target of 6-Chloro-3-indoxyl butyrate is carboxylesterase (CES) . Carboxylesterases are enzymes that catalyze the hydrolysis of ester and amide bonds, playing a crucial role in the metabolism of xenobiotics and endogenous compounds.
Mode of Action
6-Chloro-3-indoxyl butyrate acts as a chromogenic substrate for carboxylesterase . When the compound interacts with its target enzyme, it undergoes enzymatic cleavage. This cleavage results in the release of a salmon-colored precipitate , indicating the presence and activity of the carboxylesterase enzyme .
Result of Action
The primary result of the action of 6-Chloro-3-indoxyl butyrate is the generation of a salmon-colored precipitate following enzymatic cleavage by carboxylesterase . This color change serves as a visual indicator of the presence and activity of the enzyme, making the compound useful in biochemical assays and research.
Safety and Hazards
Propiedades
IUPAC Name |
(6-chloro-1H-indol-3-yl) butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-2-3-12(15)16-11-7-14-10-6-8(13)4-5-9(10)11/h4-7,14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEDSAJOXJKQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CNC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370035 | |
| Record name | 6-Chloro-3-indoxyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-indoxyl butyrate | |
CAS RN |
159954-34-4 | |
| Record name | 6-Chloro-3-indoxyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



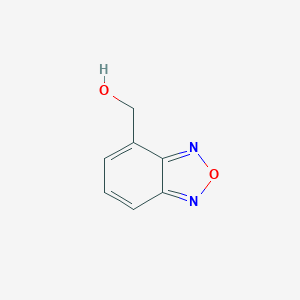
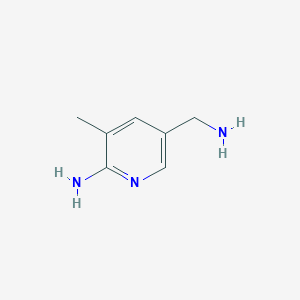


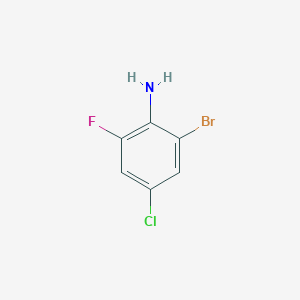
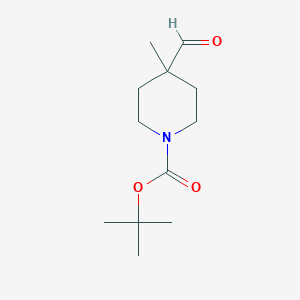
![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)
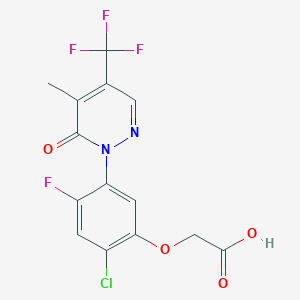
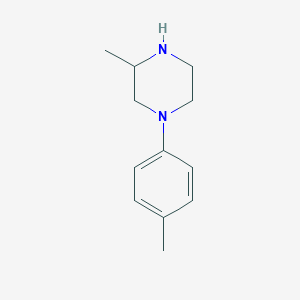
![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)

